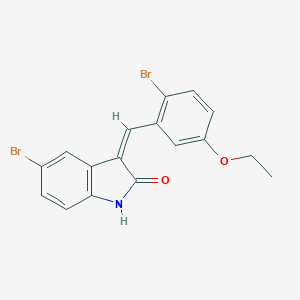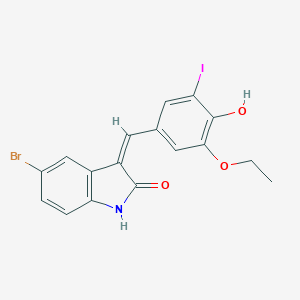![molecular formula C24H25N3OS B307849 N,N-diethyl-4-(2-thien-2-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)aniline](/img/structure/B307849.png)
N,N-diethyl-4-(2-thien-2-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-diethyl-4-(2-thien-2-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)aniline, also known as DTBZ, is a chemical compound that has been of interest to the scientific community due to its potential applications in research. DTBZ is a fluorescent ligand that binds to the vesicular monoamine transporter 2 (VMAT2), a protein that plays a crucial role in the regulation of neurotransmitter release.
作用機序
N,N-diethyl-4-(2-thien-2-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)aniline binds to VMAT2 with high affinity and specificity, making it an ideal ligand for imaging studies. Upon binding to VMAT2, N,N-diethyl-4-(2-thien-2-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)aniline is transported into the synaptic vesicles along with the monoamine neurotransmitters. The fluorescence of N,N-diethyl-4-(2-thien-2-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)aniline is quenched in the acidic environment of the synaptic vesicles, resulting in a decrease in fluorescence intensity. This decrease in fluorescence intensity is proportional to the amount of VMAT2 present in the vesicles, allowing for the quantification of VMAT2 in vivo.
Biochemical and Physiological Effects:
N,N-diethyl-4-(2-thien-2-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)aniline has been shown to have minimal biochemical and physiological effects. It does not affect the uptake or release of monoamine neurotransmitters and does not interfere with the function of VMAT2. N,N-diethyl-4-(2-thien-2-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)aniline has been shown to be safe and well-tolerated in animal studies and human clinical trials.
実験室実験の利点と制限
N,N-diethyl-4-(2-thien-2-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)aniline has several advantages for lab experiments. It is a highly specific ligand for VMAT2, allowing for the accurate quantification of VMAT2 in vivo. N,N-diethyl-4-(2-thien-2-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)aniline has minimal biochemical and physiological effects, making it a safe and well-tolerated ligand. However, there are also some limitations to the use of N,N-diethyl-4-(2-thien-2-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)aniline. It has a relatively short half-life, which can limit its use in longitudinal studies. N,N-diethyl-4-(2-thien-2-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)aniline also requires the use of specialized imaging equipment, which can be expensive and not widely available.
将来の方向性
There are several future directions for the use of N,N-diethyl-4-(2-thien-2-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)aniline in scientific research. One potential application is in the study of the role of VMAT2 in neurodegenerative diseases, such as Alzheimer's and Huntington's disease. N,N-diethyl-4-(2-thien-2-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)aniline could also be used to study the effects of drugs and other compounds on VMAT2 function. In addition, there is potential for the development of new ligands that can bind to VMAT2 with even higher affinity and specificity, allowing for more accurate quantification of VMAT2 in vivo.
合成法
The synthesis of N,N-diethyl-4-(2-thien-2-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)aniline involves several steps, including the preparation of the intermediate compound, 4-(2-thien-2-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)aniline, and the subsequent N,N-diethylation of the amine group. The intermediate compound is synthesized by reacting 2-aminothiophenol with 2,3-dichlorobenzoic acid in the presence of triethylamine and triphosgene. The resulting product is then treated with hydrazine hydrate and sodium acetate to form the pyrazole ring system. The final step involves the N,N-diethylation of the amine group using diethyl sulfate and sodium hydroxide.
科学的研究の応用
N,N-diethyl-4-(2-thien-2-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)aniline has been used in various scientific research applications, particularly in the field of neuroscience. One of its main applications is in the imaging of VMAT2 in vivo. VMAT2 is a protein that is responsible for the packaging and transport of monoamine neurotransmitters, such as dopamine, serotonin, and norepinephrine, into synaptic vesicles. N,N-diethyl-4-(2-thien-2-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)aniline binds to VMAT2 with high affinity and specificity, making it an ideal ligand for imaging studies. N,N-diethyl-4-(2-thien-2-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)aniline has been used to study the role of VMAT2 in various neurological and psychiatric disorders, such as Parkinson's disease, depression, and addiction.
特性
製品名 |
N,N-diethyl-4-(2-thien-2-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)aniline |
|---|---|
分子式 |
C24H25N3OS |
分子量 |
403.5 g/mol |
IUPAC名 |
N,N-diethyl-4-(2-thiophen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-5-yl)aniline |
InChI |
InChI=1S/C24H25N3OS/c1-3-26(4-2)18-13-11-17(12-14-18)24-27-21(19-8-5-6-9-22(19)28-24)16-20(25-27)23-10-7-15-29-23/h5-15,21,24H,3-4,16H2,1-2H3 |
InChIキー |
YQLIOAJWLJSBJJ-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC=C(C=C1)C2N3C(CC(=N3)C4=CC=CS4)C5=CC=CC=C5O2 |
正規SMILES |
CCN(CC)C1=CC=C(C=C1)C2N3C(CC(=N3)C4=CC=CS4)C5=CC=CC=C5O2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-Acetyl-3-(allylsulfanyl)-6-(5-bromo-2-furyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307767.png)
![7-Acetyl-6-(2-thienyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl allyl sulfide](/img/structure/B307768.png)
![(5Z)-2-(4-bromoanilino)-5-[(5-methylthiophen-2-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B307770.png)
![2-[7-Acetyl-3-(allylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl acetate](/img/structure/B307772.png)
![3-(Methylsulfanyl)-7-propionyl-6-(2,4,6-trimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307775.png)
![3-[3-(allyloxy)benzylidene]-5-bromo-1,3-dihydro-2H-indol-2-one](/img/structure/B307776.png)



![5-(5-Methyl-2-furyl)-2-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B307785.png)

![(5Z)-2-(4-fluoroanilino)-5-[(4-methylsulfanylphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B307787.png)
![6-[4-(Cyclopentyloxy)phenyl]-3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307789.png)
![3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-5-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B307791.png)